BIBP 3226

Description

Overview of Neuropeptide Y Receptors and Their Physiological Relevance Neuropeptide Y (NPY) is a 36-amino acid peptide widely distributed throughout the central and peripheral nervous systemswikipedia.orgembopress.orgmdpi.comfrontiersin.org. It is structurally related to peptide YY (PYY) and pancreatic polypeptide (PP), forming the NPY peptide familyembopress.orgmdpi.comfrontiersin.orgguidetopharmacology.org. NPY functions as a neurotransmitter or neuromodulator, involved in a diverse array of physiological and homeostatic processeswikipedia.orgembopress.orgnih.govkarger.com.

NPY exerts its effects by binding to specific G protein-coupled receptors (GPCRs) wikipedia.orgembopress.orgkarger.com. In mammals, five NPY receptor subtypes have been cloned: Y1, Y2, Y4, Y5, and y6 wikipedia.orgnih.govkarger.comfrontiersin.org. Of these, four are functional in humans: Y1, Y2, Y4, and Y5 wikipedia.orgkarger.comfrontiersin.org. The Y receptors belong to the class A rhodopsin-like GPCR family and primarily couple to Gi or G0 proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels embopress.orgnih.govkarger.comfrontiersin.org. Activation of the G protein complex can also influence Ca2+ channels and G protein-coupled inwardly rectifying potassium (GIRK) channels embopress.org.

These receptors are expressed in various tissues, both centrally and peripherally embopress.orgfrontiersin.org. The Y1 receptor, for instance, is found in the hypothalamus, hippocampus, neocortex, thalamus, adipose tissue, blood vessels, colon, kidney, adrenal gland, heart, and placenta frontiersin.org. NPY receptor signaling is implicated in numerous physiological functions, including the regulation of appetite and energy balance, stress response, anxiety, cardiovascular function (such as vasoconstriction and blood pressure regulation), circadian rhythms, pain transmission, and immune function wikipedia.orgembopress.orgfrontiersin.orgguidetopharmacology.orgnih.govkarger.compatsnap.com. Abnormal regulation of the NPY system and its receptors has been linked to several conditions, including obesity, anxiety disorders, depression, hypertension, and certain cancers wikipedia.orgembopress.orgmdpi.comkarger.com.

Historical Context of Non-peptide Neuropeptide Y Receptor Antagonist Development Early research into the NPY system primarily utilized peptide agonists and antagonists derived from NPY, PYY, or PP to characterize receptor subtypes and their functionsguidetopharmacology.orgfrontiersin.orgnih.gov. However, peptide ligands often suffer from limitations such as poor metabolic stability, limited ability to cross biological membranes (like the blood-brain barrier), and potential for off-target effects due to structural similarities with other peptidesuni-regensburg.deresearchgate.net.

The development of selective, non-peptide antagonists became a crucial goal to overcome these limitations and provide more effective tools for studying the physiological roles of specific NPY receptor subtypes nih.govuni-regensburg.denih.gov. This effort was based on the understanding that the pharmacophoric groups interacting with the NPY receptors, particularly the Y1 receptor, are located in the C-terminal part of the NPY peptide uni-regensburg.denih.gov. The aim was to design and synthesize low molecular weight compounds that could mimic the binding characteristics of the peptide ligands but with improved pharmacological properties nih.gov.

Significance of BIBP 3226 as the Prototype Y1 Receptor Antagonist in Research The search for non-peptide NPY receptor antagonists led to the discovery of this compound, which marked a significant advancement in the fieldnih.govnih.govresearchgate.net. Developed by scientists at Dr. Karl Thomas Gmbh, this compound was the first highly potent and selective non-peptide antagonist for the NPY Y1 receptor subtypenih.govnih.govresearchgate.net. Its emergence provided researchers with a valuable tool to investigate the specific roles mediated by the Y1 receptor, distinct from other NPY receptor subtypesnih.govresearchgate.net.

This compound is an argininamide-type compound designed to mimic the C-terminus of NPY uni-regensburg.deportlandpress.com. It demonstrated affinity for the Y1 receptor in the nanomolar range nih.govresearchgate.net. Importantly, it showed significantly lower affinity for other NPY receptor subtypes, including Y2, Y3 (if it exists), Y4, and Y5, as well as a panel of other receptors, highlighting its selectivity for Y1 nih.govresearchgate.netcaymanchem.com.

The introduction of this compound allowed for more precise pharmacological studies to elucidate the physiological functions mediated specifically by the Y1 receptor nih.govresearchgate.net. It has been widely used in various in vitro and in vivo studies to characterize NPY action and is considered the most studied among the early non-peptide NPY receptor antagonists researchgate.net. Its role as a prototype has also paved the way for the development of subsequent generations of Y1 antagonists with potentially improved properties researchgate.netscirp.org.

Research findings using this compound have contributed to understanding the involvement of Y1 receptors in processes such as blood pressure regulation, stress-induced hypertension, and the characterization of presynaptic NPY receptors nih.gov. For example, studies using this compound suggested that Y1 receptor antagonism had no major effect on basal blood pressure but attenuated stress-induced hypertension, supporting the idea that NPY is released during intense sympathetic nervous system activation and acts via Y1 receptors in this context nih.gov. It also helped demonstrate the existence of presynaptic Y1 receptors mediating catecholamine release, in addition to the previously established Y2 receptors nih.gov.

While primarily known for its Y1 antagonism, this compound has also been reported to bind to neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2, albeit with lower affinity than for the Y1 receptor caymanchem.comapexbt.comtocris.commedchemexpress.com. Studies have shown it can act as a reversible competitive antagonist at the human NPFF2 receptor, although high concentrations might lead to non-specific effects nih.gov. This dual activity is an important consideration when interpreting results obtained with this compound.

The stereochemistry of this compound is crucial for its activity, with the (R)-enantiomer being the active form and the (S)-enantiomer displaying significantly lower affinity for the Y1 receptor researchgate.net.

This compound has also served as a template for the development of modified compounds, including fluorescent and radiolabeled derivatives, to facilitate binding studies, imaging, and further investigation of Y1 receptor distribution and trafficking in various tissues, including bone uni-regensburg.deresearchgate.netbone-abstracts.org.

The following table summarizes some key binding affinity data for this compound:

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| NPY Y1 | Rat | 1.1 nM | caymanchem.comtocris.com |

| NPY Y1 | Human | 7.6 ± 0.98 nM | portlandpress.com |

| NPY Y1 | Rat parietal cortex | 6.8 ± 0.7 nM | researchgate.net |

| NPY Y1 | Human SK-N-MC cells | 5.1 ± 0.5 nM | researchgate.net |

| NPY Y2 | Rat | > 1000 nM | caymanchem.comtocris.com |

| NPY Y4 | Rat | > 1000 nM | caymanchem.comtocris.com |

| NPY Y5 | Rat | > 1000 nM | caymanchem.comtocris.com |

| NPFF1 | - | 108 nM | caymanchem.com |

| NPFF2 | Human | 79 nM | caymanchem.comtocris.com |

| NPFF | Rat | 108 nM | tocris.com |

Note: Binding affinities can vary depending on the specific assay conditions and tissue/cell source.

In functional assays, this compound has been shown to antagonize NPY-induced effects. For example, it inhibited NPY-induced Ca++ mobilization and inhibition of cyclic AMP synthesis in human SK-N-MC cells expressing the Y1 receptor researchgate.net. In isolated rat kidney, it inhibited NPY-induced increases in perfusion pressure caymanchem.com.

Despite its utility as a research tool, it is important to note that this compound does not readily cross the blood-brain barrier after systemic administration, which can limit its application in studying central NPY actions unless administered directly into the brain researchgate.net.

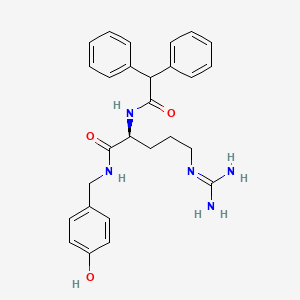

Structure

3D Structure

Properties

Molecular Formula |

C27H31N5O3 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |

InChI Key |

KUWBXRGRMQZCSS-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Synonyms |

BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Binding Profile of Bibp 3226

NPY Y1 Receptor Affinity and Selectivity

BIBP 3226 exhibits potent and high-affinity binding at NPY Y1 receptors and demonstrates a notable selectivity profile compared to other NPY receptor subtypes. mdpi.comresearchgate.netnih.govguidetopharmacology.org

Potency and High-Affinity Binding at NPY Y1 Receptors

This compound displays high affinity for the NPY Y1 receptor, with binding affinities typically in the nanomolar range. Studies have reported Kᵢ values of 0.47 ± 0.07 nM on human Y1 receptor expressing Chinese hamster ovary-K1 cells, 5.1 ± 0.5 nM on SK-N-MC human neuroblastoma cells, and 6.8 ± 0.7 nM on rat parietal cortex membranes. researchgate.netnih.gov Another study reported a Kᵢ of 7 nM for the human NPY Y1 receptor. researchgate.net In rat brain homogenates, an IC50 of 2.4 ± 0.07 nM has been reported for this compound competing for [125I][Leu31,Pro34] peptide YY binding sites. cdnsciencepub.com Functional studies have shown that this compound potently blocks NPY-induced effects mediated by the Y1 receptor, such as the contractile effect in the rabbit saphenous vein (pA₂ = 7.36). nih.gov It also antagonizes NPY-mediated second messenger signaling, including inhibiting NPY-induced Ca++ mobilization (pKb = 7.5 ± 0.17) and the inhibition of cyclic AMP synthesis (pKb = 8.2 ± 0.24) in SK-N-MC cells. researchgate.netnih.gov

Table 1: NPY Y1 Receptor Binding Affinity of this compound

| Cell/Tissue Type | Species | Assay Type | Kᵢ (nM) | Citation |

| Chinese hamster ovary-K1 cells (expressing hY1) | Human | Radioligand Binding | 0.47 ± 0.07 | researchgate.netnih.gov |

| SK-N-MC neuroblastoma cells | Human | Radioligand Binding | 5.1 ± 0.5 | researchgate.netnih.gov |

| Parietal cortex membranes | Rat | Radioligand Binding | 6.8 ± 0.7 | researchgate.netnih.gov |

| Human NPY Y1 receptor | Human | Radioligand Binding | 7 | researchgate.net |

| Rat brain homogenates | Rat | Radioligand Binding | IC50 = 2.4 ± 0.07 | cdnsciencepub.com |

Stereoselectivity of Y1 Receptor Interaction

The interaction of this compound with the Y1 receptor is stereoselective. The (R)-enantiomer, which is this compound, displays high affinity for the Y1 receptor, whereas the (S)-enantiomer shows almost no affinity (Kᵢ > 10,000 nM). researchgate.netnih.gov This stereoselectivity further supports the specific nature of this compound binding to the Y1 receptor. researchgate.netguidetopharmacology.orgnih.govscispace.com

Interaction with Neuropeptide FF (NPFF) Receptors

Beyond its primary activity at NPY Y1 receptors, research has indicated that this compound also interacts with neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. researchgate.netcaymanchem.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comresearchgate.netguidetopharmacology.orgacs.orgbiorxiv.orgresearchgate.netphoenixbiotech.net

Affinity for NPFF1 and NPFF2 Receptors

This compound has been shown to bind to both NPFF1 and NPFF2 receptors, albeit with lower affinity compared to its affinity for the NPY Y1 receptor. caymanchem.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comresearchgate.netguidetopharmacology.orgresearchgate.netphoenixbiotech.net Reported Kᵢ values for NPFF1 and NPFF2 receptors are in the nanomolar range, specifically 108 nM for rat NPFF (likely NPFF1) and 79 nM for human NPFF2. caymanchem.comrndsystems.commedchemexpress.commedchemexpress.com This indicates a measurable interaction with the NPFF receptor system.

Table 3: Affinity of this compound for NPFF Receptors

| Receptor Subtype | Species | Kᵢ (nM) | Citation |

| NPFF1 | Rat | 108 | caymanchem.comrndsystems.commedchemexpress.commedchemexpress.com |

| NPFF2 | Human | 79 | caymanchem.comrndsystems.commedchemexpress.commedchemexpress.com |

| NPFF (likely NPFF1/2) | Rat | 108 | rndsystems.commedchemexpress.commedchemexpress.com |

Antagonistic Activities at NPFF Receptors

This compound acts as an antagonist at NPFF receptors. medchemexpress.comacs.orgbiorxiv.orgresearchgate.net It has been shown to reverse NPFF-induced inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human NPFF2 receptors in a concentration-dependent manner. caymanchem.com In vivo studies have also suggested antagonistic properties of this compound at NPFF receptors, for example, inhibiting NPFF-induced hypothermia in mice. caymanchem.com This antagonistic activity at NPFF receptors is an important consideration when interpreting studies using this compound, as some of its observed effects could be mediated through this interaction rather than solely through NPY Y1 receptor blockade. researchgate.netacs.orgbiorxiv.orgresearchgate.net

Competitive Antagonism Mechanism at the Y1 Receptor

This compound functions as a competitive antagonist at the neuropeptide Y Y1 receptor. nih.govresearchgate.net This mechanism implies that this compound binds to the same site on the Y1 receptor as the endogenous agonist, neuropeptide Y, thereby competing with NPY for receptor occupancy. By occupying the binding site without activating the receptor, this compound prevents NPY from binding and eliciting its downstream effects.

Detailed research findings support this competitive mechanism. In functional assays, this compound has been shown to antagonize NPY-induced responses in a concentration-dependent manner. For instance, in human cerebral arteries, increasing concentrations of this compound caused a parallel rightward shift in the NPY dose-response curves for vasoconstriction, without significantly affecting the maximum contractile response. capes.gov.br This pattern is characteristic of competitive antagonism, where a higher concentration of the agonist is required to overcome the presence of the antagonist and achieve the same level of response.

Studies investigating the effects of this compound on second messenger systems coupled to the Y1 receptor further illustrate its competitive antagonism. This compound has been shown to antagonize NPY-mediated inhibition of cyclic AMP synthesis and NPY-induced calcium mobilization in cells expressing the human Y1 receptor. researchgate.netresearchgate.net The ability of this compound to prevent these intracellular signaling events initiated by NPY binding is consistent with it blocking the orthosteric binding site that NPY would normally occupy to trigger these responses. researchgate.net

The pKb values determined from functional assays, such as those measuring the antagonism of NPY-induced calcium mobilization or inhibition of cyclic AMP synthesis, provide a measure of the antagonist's affinity and potency in a functional context. researchgate.netcapes.gov.br These values have been found to be consistent with the binding affinities determined in radioligand displacement studies, further supporting the competitive nature of this compound's interaction with the Y1 receptor. researchgate.netcapes.gov.br

The stereoselectivity observed in binding studies, where the (R)-enantiomer is significantly more potent than the (S)-enantiomer, also supports a specific interaction with the receptor binding site, as would be expected for a competitive antagonist. researchgate.netpublish.csiro.au

Experimental data from various preparations, including isolated tissues like rabbit vas deferens and isolated perfused rat kidney, as well as cell-based assays, have consistently demonstrated the ability of this compound to block NPY-mediated effects via a competitive mechanism at the Y1 receptor. researchgate.netcaymanchem.com

Here is a summary of representative data illustrating the binding affinity and functional antagonism of this compound at the Y1 receptor:

| Assay Type | Preparation/Species | Parameter (Ki or pKb) | Value | Reference |

| Binding Affinity (Radioligand) | Human Y1 (CHO cells) | Ki | 0.47 ± 0.07 nM | researchgate.net |

| Binding Affinity (Radioligand) | SK-N-MC human neuroblastoma cells | Ki | 5.1 ± 0.5 nM | researchgate.net |

| Binding Affinity (Radioligand) | Rat parietal cortex membranes | Ki | 6.8 ± 0.7 nM | researchgate.net |

| Functional Antagonism | SK-N-MC cells (Ca++ mobilization) | pKb | 7.5 ± 0.17 | researchgate.net |

| Functional Antagonism | SK-N-MC cells (cAMP synthesis) | pKb | 8.2 ± 0.24 | researchgate.net |

| Functional Antagonism | Rabbit vas deferens | pKb | 6.98 ± 0.06 | researchgate.net |

| Functional Antagonism | Human cerebral arteries | pA2 | 8.52 ± 0.13 | capes.gov.br |

This data collectively supports the characterization of this compound as a potent and selective competitive antagonist at the neuropeptide Y Y1 receptor, acting by blocking the orthosteric binding site.

Molecular and Cellular Mechanisms of Bibp 3226 Action

G-Protein Coupled Receptor Modulation by BIBP 3226

The NPY Y1 receptor, the primary target of this compound, is a classic example of a GPCR that couples to intracellular G-proteins to transduce extracellular signals into cellular responses. These receptors are involved in a multitude of physiological processes, and their modulation by antagonists like this compound can have significant effects.

As a competitive antagonist, this compound binds to the Y1 receptor and prevents the binding of NPY. This blockade directly inhibits the conformational changes in the receptor that are necessary for the activation of associated G-proteins. The Y1 receptor is known to couple to Gαi/o proteins, which, upon activation by NPY, lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of intracellular calcium (Ca2+) concentrations. By occupying the receptor binding site, this compound effectively uncouples the receptor from its G-protein signaling partners, thereby antagonizing the downstream effects of NPY.

Impact on Intracellular Signaling Pathways

The antagonistic action of this compound at the Y1 receptor leads to the modulation of several critical intracellular signaling pathways that are normally regulated by NPY.

NPY is known to induce an increase in intracellular calcium concentration upon binding to the Y1 receptor. Studies have demonstrated that this compound effectively counteracts this effect. In spontaneously contracting ventricular heart cells, this compound has been shown to significantly decrease the NPY-induced increase in the frequency of Ca2+ transients. cdnsciencepub.com Furthermore, in both heart and vascular smooth muscle cells, this compound can significantly diminish the sustained increase of basal resting intracellular Ca2+ that is induced by NPY. cdnsciencepub.com In some instances, the NPY-induced rise in intracellular calcium can be completely prevented by pretreatment with this compound. researchgate.net

Interestingly, at micromolar concentrations, this compound itself has been observed to cause a rapid increase in intracellular calcium, followed by a sustained elevation. nih.gov However, this effect is not mediated by the NPY Y1 receptor, as it is also observed in cells not expressing the receptor and is mimicked by its inactive enantiomer, BIBP 3435. nih.gov This NPY-receptor-independent effect is thought to involve the mobilization of intracellular calcium stores sensitive to inositol (B14025) trisphosphate (InsP3) through the activation of phospholipase C. nih.gov

Below is a table summarizing the effects of this compound on NPY-induced calcium mobilization in different cell types.

| Cell Type | Effect of NPY | Effect of this compound on NPY Response |

| Ventricular Heart Cells | Increased frequency of Ca2+ transients | Significantly decreased the frequency of Ca2+ transients cdnsciencepub.com |

| Heart and Vascular Smooth Muscle Cells | Sustained increase of basal resting intracellular Ca2+ | Significantly decreased the sustained increase of Ca2+ cdnsciencepub.com |

| Vascular Smooth Muscle Cells | Increased intracellular free Ca2+ | Completely prevented the Ca2+ rise researchgate.net |

| Human Endocardial Endothelial Cells | Dose-dependent, sustained increase in free cytosolic and nuclear Ca2+ | Partially blocked the Ca2+ increase cdnsciencepub.com |

The NPY Y1 receptor is coupled to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular production of cyclic AMP (cAMP). By blocking NPY's access to the Y1 receptor, this compound prevents this NPY-mediated inhibition of cAMP synthesis. In rat mesenteric small arteries, NPY was found to completely inhibit the relaxation and reduction in intracellular Ca2+ induced by the adenylyl cyclase activator forskolin. nih.gov This effect of NPY was competitively antagonized by this compound, indicating that the inhibition of adenylyl cyclase by NPY is linked to the Y1 receptor. nih.gov

Current scientific literature, based on the conducted searches, does not establish a direct link between the action of this compound and the NF-κB-Mincle-Syk signaling pathway. This pathway is recognized for its role in the immune response and inflammation, particularly in macrophages. nih.gov While both NPY and its receptors are known to have immunomodulatory functions, there is no direct evidence to suggest that the antagonistic effects of this compound at the Y1 receptor directly influence the Mincle-Syk-NF-κB signaling cascade.

Receptor Binding Site Analysis

Molecular studies have provided detailed insights into the interaction between this compound and the human Y1 receptor. It has been established that this compound and NPY share an overlapping binding site on the receptor. nih.gov Site-directed mutagenesis studies have identified several key amino acid residues within the transmembrane domains of the Y1 receptor that are crucial for the binding of both NPY and this compound.

Specifically, mutations of residues W163, F173, Q219, N283, F286, and D287 were found to reduce the binding of both the endogenous ligand and the synthetic antagonist. nih.gov Conversely, mutations at positions Y100, D104, W288, and H298 significantly diminished NPY binding but did not affect the binding of this compound. nih.gov A particularly critical residue for this compound binding is Y211; a mutation at this position (Y211A) resulted in a complete loss of affinity for this compound while maintaining wild-type affinity for NPY. nih.gov These findings suggest a shared, yet not identical, binding pocket for NPY and this compound on the Y1 receptor.

The table below summarizes the impact of specific amino acid mutations in the human Y1 receptor on the binding of NPY and this compound.

| Amino Acid Residue and Mutation | Effect on NPY Binding | Effect on this compound Binding |

| Y100A, D104A, W288A, H298A | No or significantly reduced binding | Unaffected |

| W163A, F173A, Q219A, N283A, F286A, D287A | Reduced binding | Reduced binding |

| Y211A | Wild-type affinity | No affinity |

Receptor Internalization and Trafficking Dynamics

The interaction of ligands with the Y1 receptor can induce dynamic changes in the receptor's cellular localization, a process that is crucial for regulating signaling. This compound, as an antagonist, plays a significant role in modulating these trafficking dynamics.

Studies utilizing Y1 receptors fused to green fluorescent protein (EGFP) have provided insights into the dynamics of receptor internalization. In these experimental setups, the activation of the EGFP-tagged Y1 receptor by an agonist leads to a rapid decrease in the fluorescence signal at the plasma membrane, which is indicative of receptor internalization. researchgate.net This agonist-induced internalization can be effectively blocked by the presence of this compound. researchgate.net By competing with the agonist for binding to the receptor, this compound prevents the conformational changes necessary to trigger the internalization process. While direct studies using fluorescently labeled this compound are not extensively documented in this context, the use of this compound in internalization assays with fluorescently tagged receptors clearly demonstrates its ability to inhibit the agonist-driven trafficking of the Y1 receptor from the cell surface. nih.gov

The primary mechanism for agonist-induced internalization of the Y1 receptor is through clathrin-mediated endocytosis. researchgate.net This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. The involvement of this pathway in Y1 receptor internalization has been confirmed by experiments showing that inhibitors of clathrin-mediated endocytosis, such as concanavalin (B7782731) A and hypertonic sucrose, block the agonist-induced decrease in cell surface fluorescence of EGFP-tagged Y1 receptors. researchgate.net

Once internalized, the Y1 receptor is trafficked to endosomal compartments. Co-localization studies with transferrin-Texas Red, a marker for the clathrin-associated internalization and recycling pathway, have shown that the internalized Y1 receptors are directed towards recycling endosomes rather than the late endosomal/lysosomal pathway for degradation. researchgate.net This indicates that after internalization, the Y1 receptors are recycled back to the plasma membrane, allowing for the resensitization of the cell to subsequent agonist stimulation. The entire process of internalization and recycling is a rapid event that is thought to contribute to the fast desensitization observed for the Y1 receptor. researchgate.net As an antagonist, this compound can be inferred to prevent this cascade of events by blocking the initial agonist-receptor interaction that triggers clathrin-mediated endocytosis.

Application of Bibp 3226 in in Vitro Academic Research

Receptor Binding Assays for Affinity and Selectivity Determination

BIBP 3226 is a non-peptide molecule recognized for its high affinity and selectivity as an antagonist for the neuropeptide Y receptor subtype 1 (Y1). nih.govnih.gov Receptor binding assays have been instrumental in quantifying these properties. In these assays, this compound's ability to displace a radiolabeled ligand, such as ¹²⁵I-labeled neuropeptide Y, from the Y1 receptor is measured. nih.gov

Studies have consistently demonstrated that this compound possesses a high affinity for the Y1 receptor, with reported inhibitor constant (Ki) values in the nanomolar range. nih.gov For instance, a Ki of 7 nM for the human Y1 receptor has been documented. nih.gov This high affinity underscores its potency as a Y1 receptor antagonist.

Furthermore, binding assays have established the remarkable selectivity of this compound. It exhibits a significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5, as well as a wide array of other receptor types. nih.gov This selectivity is crucial for its use as a specific pharmacological tool to isolate and study the functions of the Y1 receptor without confounding effects from other receptors. The use of tritiated this compound ([³H]this compound) has also been pivotal in directly studying the Y1 receptor in various tissues and cell lines, such as the human neuroblastoma SK-N-MC cells, where it binds with a high affinity, demonstrating a dissociation constant (KD) of 2.1 nM. nih.gov

Functional Assays in Cell Lines

Studies in CHO-K1 Cells

Chinese Hamster Ovary (CHO-K1) cells are a widely used model system in pharmacological research due to their robust growth and suitability for genetic modification. In the context of NPY receptor research, CHO-K1 cells are often engineered to express specific NPY receptor subtypes, such as the Y1 receptor. These modified cell lines serve as a controlled environment to study receptor function.

Functional assays in these cells often involve the measurement of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). The Y1 receptor is typically coupled to Gαi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net this compound is used in these assays to antagonize the NPY-induced inhibition of cAMP accumulation, thereby confirming the Y1 receptor-mediated signaling pathway. While specific studies detailing the use of this compound in cAMP functional assays within CHO-K1 cells are part of the broader methodological landscape, the principle relies on its ability to block the NPY effect on adenylyl cyclase. nih.govrevvity.comnih.govresearchgate.netmoleculardevices.com

Investigations in SK-N-MC Human Neuroblastoma Cells

The human neuroblastoma cell line SK-N-MC endogenously expresses the NPY Y1 receptor, making it a valuable model for studying its function in a neuronal context. nih.gov Functional assays in these cells have provided significant insights into Y1 receptor signaling.

One of the key functional responses mediated by the Y1 receptor in SK-N-MC cells is the mobilization of intracellular calcium ([Ca²⁺]i). mdpi.com Upon activation by NPY, the Y1 receptor triggers a signaling cascade that leads to an increase in cytosolic calcium levels. This compound has been instrumental in demonstrating that this effect is specifically mediated by the Y1 receptor. Pre-treatment of SK-N-MC cells with this compound effectively prevents the NPY-induced rise in intracellular calcium, confirming its antagonistic action at the Y1 receptor in a functional cellular context. researchgate.net

Binding studies using [³H]this compound have further characterized the Y1 receptors on these cells, revealing a high density of binding sites. nih.gov Competition experiments have shown that NPY and its analogues can displace [³H]this compound in a manner consistent with the known pharmacology of the Y1 receptor. nih.gov

| Assay Type | Observation | Role of this compound | Reference |

|---|---|---|---|

| Intracellular Calcium Mobilization | NPY induces an increase in [Ca²⁺]i. | Prevents the NPY-induced calcium rise. | researchgate.net |

| Radioligand Binding ([³H]this compound) | High-affinity binding to Y1 receptors (KD = 2.1 nM). | As a direct probe for Y1 receptor characterization. | nih.gov |

Use in HEL Cells for Calcium Assays

Human erythroleukemia (HEL) cells are another cell line utilized in in vitro research. While the broader application of this compound in various cell models is extensive, specific published research detailing its use in calcium assays within HEL cells to study NPY Y1 receptors is not prominently available in the current body of scientific literature.

Analysis in MCF-7 Cells for Receptor Expression and Internalization

The human breast cancer cell line, MCF-7, has been a subject of investigation regarding the role of the NPY system in cancer biology. This compound has been employed in these cells to determine the expression of Y1 receptors and to study the process of receptor internalization.

Studies have utilized this compound in internalization assays, where the amount of the compound found within the cell extracts and supernatants is quantified. nih.gov Research has shown that the quantity of this compound in MCF-7 cells is significantly higher—between 72 to 657 times more—than in bone marrow cells under similar exposure conditions. nih.gov This finding provides an indirect but potent indicator of a much higher expression of NPY Y1 receptors in MCF-7 cells. nih.gov The uptake of this compound in these assays is linked to the process of receptor-mediated endocytosis, a key mechanism for regulating receptor signaling.

Research in Bone Marrow Derived Macrophages (BMDMs)

Bone marrow-derived macrophages (BMDMs) are primary immune cells that play a crucial role in inflammation and tissue remodeling. The NPY system is known to modulate immune responses, and research has begun to explore its effects on macrophages.

In comparative studies, the amount of this compound in bone marrow cells has been used as a baseline to highlight the significantly higher Y1 receptor expression in cancer cell lines like MCF-7. nih.gov While direct functional studies employing this compound to antagonize NPY's effects on BMDM functions such as cytokine release or phagocytosis are an emerging area of interest, existing research points towards a role for NPY in modulating macrophage phenotype. For instance, NPY has been shown to shift macrophages towards an M2-like phenotype, an effect that could potentially be blocked by a Y1 receptor antagonist like this compound. researchgate.net

Characterization of Receptor Expression and Function in Tissue Preparations

This compound has been widely used as a pharmacological tool to identify and characterize NPY receptor subtypes in isolated tissues. By observing the antagonistic effects of this compound on NPY-mediated responses, researchers have been able to elucidate the specific functions of Y1 receptors in these tissues.

In studies utilizing rat brain homogenates, which include the parietal cortex, this compound has been shown to compete for [¹²⁵I][Leu³¹,Pro³⁴]PYY binding in a biphasic manner. jneurosci.orgjneurosci.org This suggests the presence of two distinct binding sites. The high-affinity sites, which represent 65-70% of the binding, are attributed to the Y1 receptor subtype, while the low-affinity sites are associated with other receptor subtypes. jneurosci.org The specificity of this compound for the Y1 receptor is further supported by its poor ability to compete for [¹²⁵I]PYY₃₋₃₆ binding, a ligand for the Y2 receptor. jneurosci.org

| Parameter | Value |

|---|---|

| High-Affinity (KH) | 1.2 ± 0.3 nM |

| Low-Affinity (KL) | > 1000 nM |

Research on isolated human cerebral arteries has demonstrated that this compound acts as a potent and competitive antagonist at the NPY Y1 receptor. nih.govnih.gov Increasing concentrations of this compound caused a parallel and rightward shift in the dose-response curves for NPY-induced vasoconstriction, without affecting the maximum contractile response. nih.govnih.gov This is characteristic of competitive antagonism. The calculated pA₂ value for this compound in this tissue was 8.52 ± 0.13, which is consistent with its affinity for the Y1 receptor. nih.gov These findings strongly indicate that the contractile effect of NPY in human cerebral arteries is mediated exclusively by the Y1 receptor subtype. nih.gov

| Parameter | Value |

|---|---|

| pA₂ | 8.52 ± 0.13 |

In the isolated perfused rat kidney, this compound was found to antagonize the NPY-induced increases in perfusion pressure with an IC₅₀ value of 26.8 ± 4.5 nM. nih.gov This demonstrates the presence and functional role of Y1 receptors in the renal vasculature.

Conversely, in the rat vas deferens, a tissue where the NPY response is predominantly mediated by the Y2 receptor subtype, this compound showed no significant antagonist activity. nih.govnih.gov This high degree of selectivity for the Y1 over the Y2 receptor subtype underscores the utility of this compound as a specific pharmacological probe for distinguishing between these two NPY receptor subtypes in vitro. nih.gov

| Tissue | Parameter | Value |

|---|---|---|

| Isolated Perfused Rat Kidney | IC₅₀ | 26.8 ± 4.5 nM |

| Rat Vas Deferens | Antagonist Activity | Inactive |

Application of Bibp 3226 in in Vivo Animal Model Research

Research in Cardiovascular System Models

BIBP 3226 has been a valuable tool in understanding the role of NPY Y1 receptors in regulating cardiovascular function in various animal models.

Regulation of Blood Pressure and Hypertension Models

Studies in spontaneously hypertensive rats (SHR) have investigated the involvement of NPY Y1 receptors in blood pressure regulation. Chronic administration of sitagliptin, a DPP4 inhibitor, was shown to increase systolic, mean, and diastolic blood pressures in SHR. This effect was abolished by coadministration of this compound, suggesting that Y1 receptor activation mediates this increase in blood pressure in SHR. ahajournals.orgnih.gov

In renovascular Goldblatt hypertensive rats, both neuropeptide Y (NPY) and noradrenaline (NA) caused dose-dependent pressor responses. Intravenous administration of this compound competitively antagonized the NPY pressor response in both normotensive and hypertensive rats, demonstrating its selectivity for NPY Y1 receptors over alpha-1 adrenoceptors. nih.gov

Research in conscious, unrestrained rats with chronic congestive heart failure indicated that Y1 receptor mechanisms play a minor role in the short-term control of basal mean arterial pressure and heart rate. nih.gov

Data on the effect of this compound on blood pressure in SHR treated with sitagliptin:

| Animal Model | Treatment (Chronic) | Systolic Blood Pressure Change (mmHg) | Mean Arterial Blood Pressure Change (mmHg) | Diastolic Blood Pressure Change (mmHg) | Effect of this compound Coadministration |

| SHR | Sitagliptin (80 mg/kg/day) | +10.3 | +9.2 | +7.9 | Abolished the increase |

Vasoconstriction Studies in Renal and Hind Limb Circulation

This compound has been used to explore the contribution of NPY Y1 receptors to vasoconstriction in specific vascular beds. In anesthetized pigs, this compound markedly reduced the long-lasting vascular response evoked by high-frequency sympathetic nerve stimulation in the kidney and hind limb, suggesting a role for endogenous NPY via Y1 receptor activation in this response. nih.gov In reserpine-treated pigs, this compound significantly reduced the vasoconstrictor effect of peptide YY (PYY) and NPY in the kidney. nih.gov

Studies in Sprague-Dawley rats have also examined the role of Y1 receptors in hindlimb vascular conductance. Infusion of this compound resulted in increased baseline hindlimb blood flow and vascular conductance in ovariectomized rats, indicating Y1 receptor activation contributes to the regulation of vascular tone in the resting rat hindlimb. researchgate.net This effect was comparable in magnitude to the alpha-1 adrenoceptor contribution. researchgate.net In exercising canine skeletal muscles, intra-arterial infusion of this compound interrupted tonic NPY Y1 receptor-mediated vasoconstriction, leading to substantial increases in experimental limb blood flow and vascular conductance. physiology.orgphysiology.org This Y1 receptor-mediated tone appeared to be independent of alpha-adrenergic receptor-mediated vasoconstriction. physiology.org

In isolated perfused kidneys of spontaneously hypertensive rats (SH-SP) and Wistar-Kyoto (WKY) rats, this compound reduced phentolamine-resistant pressor responses in WKY and young SH-SP rats, but not in adult SH-SP rats. oup.comoup.com This suggests an age-dependent loss of the modulatory role of renal NPY Y1 receptors in this hypertensive model. oup.com

Data on the effect of this compound on hindlimb vascular conductance:

| Animal Model | Condition | Treatment (Intra-arterial) | Change in Hindlimb Vascular Conductance (ml·min⁻¹·mmHg⁻¹) |

| Sprague-Dawley rats | Resting, Male | This compound (100 μg/kg) | +1.1 ± 0.3 (above baseline) nih.gov |

| Sprague-Dawley rats | Resting, Female | This compound (100 μg/kg) | +0.1 ± 0.05 (above baseline) nih.gov |

| Canine (exercising) | Exercising | This compound (10 mg bolus) | +1.64 ± 0.12 (increase from baseline) physiology.org |

Modulation of Sympathetic Nervous System Activity

This compound has been employed to investigate the interaction between NPY Y1 receptors and sympathetic nervous system activity. In anesthetized pigs, this compound did not influence stimulation-evoked NPY release or noradrenaline overflow from the spleen and kidney. nih.gov However, it significantly reduced the long-lasting component of reserpine-resistant sympathetic vasoconstriction in several vascular beds and the maximal vasoconstrictor response in the kidney, indicating a major importance of NPY via Y1 receptor mechanisms in these responses. nih.gov

In a sepsis model in rats, intracerebroventricular administration of this compound blocked ghrelin's inhibitory effect on norepinephrine (B1679862) release, suggesting that ghrelin's sympathoinhibitory properties are mediated, in part, through a central NPY/Y1 receptor-dependent pathway. physiology.orgphysiology.org

Studies in mice indicated that this compound, a selective Y1 receptor antagonist that is not thought to cross the blood-brain barrier, increased basal levels of tyrosine hydroxylase (TH) immunoreactivity. jneurosci.org This suggests that NPY tonically inhibits TH expression via Y1 receptors in the sympathetic nervous system. jneurosci.org

Role in Cardioprotection and Myocardial Infarction Models

Research in mice models of acute myocardial infarction (AMI) has explored the role of NPY and its Y1 receptor. AMI mice lacking NPY developed more severe AMI with worse cardiac dysfunction, inflammation, fibrosis, and apoptosis. nih.govresearchgate.netpatsnap.com Treatment with exogenous NPY attenuated AMI in wild-type mice, and this effect was blocked by this compound. nih.govresearchgate.net This suggests that NPY acts via its Y1 receptor to attenuate cardiac remodeling and deterioration of function following AMI. nih.gov Mechanistically, NPY signaling through Y1R appeared to inhibit p38/NF-κB-mediated M1 macrophage activation while promoting the reparative M2 phenotype. researchgate.net

Studies in Central Nervous System Models

This compound has been a key pharmacological tool in behavioral neuroscience research, particularly concerning anxiety-related phenotypes, due to its ability to antagonize central NPY Y1 receptors when administered intracranially. researchgate.net

Behavioral Neuroscience Research on Anxiety-Related Phenotypes

Studies using the elevated plus-maze and open-field tests in rats have investigated the role of NPY Y1 receptors in anxiety. Intracerebroventricular administration of this compound caused an anxiogenic-like effect in the elevated plus-maze. nih.gov Microinjection of this compound into the dorsal periaqueductal gray matter (DPAG) also resulted in decreased exploration in the elevated plus-maze, suggesting that endogenous NPY may regulate anxiety-related behavior by acting via Y1 receptors in this brain region. nih.gov

In mice, intracerebroventricular administration of this compound dose-dependently reduced social interaction time, an indicator of increased anxiety. nih.gov In a combination study, this compound potentiated the anxiogenic effects of cholecystokinin-4 (CCK-4). nih.gov

Research using Vogel's Conflict Test (VCT) in mice demonstrated that administration of the NPY1R antagonist this compound caused an anxious response. mdpi.com This test quantifies anxious behavior by the number of shocks an animal tolerates while drinking. mdpi.com Furthermore, this compound reduced the anxiolytic effect of agmatine (B1664431), suggesting that agmatine regulates anxiety via the NPY system through the NPY1R in the central nucleus of the amygdala (CeA) and potentially other brain areas. mdpi.com

Studies on chronic restraint stress in rats showed that intracerebroventricular administration of this compound significantly increased corticotropin-releasing factor (CRF) mRNA expression and serum corticosterone (B1669441) concentration, and attenuated the habituation of behavioral responses to stress. oup.com These results suggest that central NPY, via the Y1 receptor, plays an important role in mediating the adaptation mechanism against chronic stress. oup.com

In the hippocampus, blocking NPY Y1 and Y2 receptors with this compound and BIIE 0246 increased short-term facilitation at temporoammonic (TA) synapses onto CA1 pyramidal cells, indicating that endogenously released NPY suppresses hippocampal short-term facilitation via these receptors. jneurosci.org

Data on the effect of this compound on anxiety-related behaviors:

| Animal Model | Test | Administration Route | Effect of this compound |

| Rat | Elevated Plus-Maze | Intracerebroventricular | Anxiogenic-like effect |

| Rat | Elevated Plus-Maze | Intra-DPAG | Decreased exploration (anxiogenic-like effect) |

| Mouse | Social Interaction | Intracerebroventricular | Dose-dependently reduced social interaction time |

| Mouse | Vogel's Conflict Test | Intracerebroventricular | Caused anxious response, reduced anxiolytic effect of agmatine mdpi.com |

Investigation of Stress Adaptation Mechanisms

Research using this compound has explored the role of central NPY, mediated via the Y1 receptor, in the adaptation mechanisms against chronic stress in rats. Studies have demonstrated that central administration of this compound can influence the expression of corticotropin-releasing factor (CRF) and serum corticosterone concentration in response to chronic stress. researchgate.netoup.com

In a chronic restraint stress (CRS) model in male rats, daily intracerebroventricular (ICV) administration of this compound (200 nmol/5 µL) before stress loading significantly increased CRF mRNA expression and serum corticosterone concentration on day 5 of repeated stress, compared to saline-injected controls. oup.com This suggests that blocking the NPY Y1 receptor with this compound can abolish the adaptation mechanism that normally occurs in response to chronic stress, leading to sustained activation of the hypothalamic-pituitary-adrenal (HPA) axis. oup.com

However, under non-stressed conditions or during the initial days of acute stress (day 1 and 3), this compound did not significantly alter CRF mRNA expression or serum corticosterone levels. oup.com

Studies have also investigated the effect of systemic (intraperitoneal) administration of this compound on stress-induced changes in adrenal neuropeptide Y expression in mice. In these studies, this compound (1 mg/kg) did not alter basal levels of NPY immunoreactivity in the adrenal medulla and did not prevent the increase in NPY immunoreactivity observed after exposure to a cold forced swim test. nih.govjneurosci.org This suggests that while central NPY Y1 receptors are involved in stress adaptation mechanisms related to the HPA axis, peripheral NPY Y1 receptors in the adrenal medulla may not play a significant role in regulating stress-induced NPY expression. nih.govjneurosci.org

Modulation of Pain Processing Pathways

This compound has been used to investigate the involvement of NPY Y1 and NPFF receptors in pain processing in animal models. Research indicates that NPY can inhibit capsaicin-sensitive nociceptors, and this effect is mediated, at least in part, through the Y1 receptor. nih.govresearchgate.net

Studies using in vitro superfusion of rat dorsal spinal cord slices have shown that pretreatment with this compound significantly attenuated the inhibition of capsaicin-evoked release of immunoreactive calcitonin gene-related peptide (iCGRP) induced by a Y1 receptor agonist. nih.govresearchgate.net While this compound alone did not affect basal CGRP release, it blocked approximately 60% of the NPY-induced reduction in capsaicin-evoked iCGRP release. nih.gov This suggests that spinal NPY-induced antinociception may be due, in part, to the inhibition of central terminals of capsaicin-sensitive nociceptors via a Y1 receptor mechanism. nih.govresearchgate.net

Furthermore, this compound has been shown to reverse the anti-morphine actions of neuropeptide FF (NPFF) in the mouse tail-flick assay, indicating its antagonistic effects on NPFF receptors in vivo in the context of pain modulation. biorxiv.orgnih.gov NPFF injection is reported to be pro-nociceptive and reduce the analgesic effect of morphine, an action that could be reversed by this compound. biorxiv.org Administration of this compound has also been shown to enhance the analgesia produced by morphine. biorxiv.org

Exploration of Ethanol (B145695) Self-Administration

The role of NPY receptor subtypes, particularly Y1, in ethanol self-administration has been explored using this compound in rodent models. Studies suggest that NPY transmission at Y1 receptors may regulate alcohol self-administration. nih.gov

Intra-amygdala administration of this compound has been shown to attenuate operant ethanol self-administration in rats with a history of long-term alcohol consumption. nih.govmu-varna.bg Specifically, intra-amygdala administration of 10 µM or 20 µM this compound decreased total alcohol-reinforced responding and the dose of self-administered ethanol without significantly altering water intake. nih.gov This effect was observed during the 30 to 60 minute period of the self-administration sessions. nih.gov These findings are consistent with the hypothesis that alcohol self-administration is maintained by NPY neurotransmission at Y1 receptors in the central nucleus of the amygdala. nih.gov

While some studies suggest a role for Y1 receptors in ethanol self-administration, other research highlights the involvement of other NPY receptor subtypes, such as Y2 and Y5, in modulating ethanol consumption. researchgate.netcore.ac.uk For instance, blockade of central Y2 receptors has been shown to reduce ethanol self-administration in rats. researchgate.netcore.ac.uk

Effects on Hypocretin/Orexin Neurons and Arousal Systems

This compound has been utilized to investigate the influence of NPY on hypocretin/orexin neurons, which play a crucial role in regulating arousal and the sleep-wake state. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Research indicates that NPY inhibits hypocretin neurons through mechanisms involving the Y1 receptor. nih.govnih.govresearchgate.netjneurosci.org

Using whole-cell patch-clamp recording in mouse hypothalamic slices, studies have shown that NPY reduces the spike frequency and hyperpolarizes the membrane potential of hypocretin neurons. nih.govnih.govjneurosci.org This hyperpolarizing action is abolished by the Y1-specific antagonist this compound, consistent with a direct activation of postsynaptic Y1 receptors. nih.govnih.govjneurosci.org this compound also increased spontaneous spike frequency in hypocretin neurons, suggesting an ongoing Y1 receptor-mediated NPY inhibition. nih.govnih.govresearchgate.netjneurosci.org This indicates that NPY axons innervating hypocretin neurons may tonically attenuate hypocretin-regulated arousal via Y1 receptors. nih.govnih.govjneurosci.org

Studies have further demonstrated that the activation of a G-protein-activated inwardly rectifying K+ (GIRK) current by NPY in hypocretin neurons is blocked by this compound, indicating mediation by a Y1 receptor. nih.govnih.govjneurosci.org

Research in Metabolic and Feeding Behavior Models

This compound has been a valuable tool in studying the role of NPY Y1 receptors in the regulation of food intake and energy homeostasis in various animal models. tocris.commdpi.comresearchgate.netnih.govphysiology.orgoup.comphysiology.orgum.ac.irispub.com

Influence on Food Intake Regulation

Research in rats has shown that this compound can influence food intake depending on the type of food and the physiological state of the animal. nih.gov Intracerebroventricular (ICV) administration of this compound (10.0 nmol) had no effect on the consumption of regular chow but significantly reduced the intake of a highly palatable sweetened mash and the food intake stimulated by 24-hour fasting. nih.gov

Furthermore, this compound has been shown to block the orexigenic (appetite-stimulating) effect of exogenously administered NPY. nih.govoup.com ICV administration of this compound (10.0 nmol) before NPY (1.0 nmol, ICV) blocked the increase in regular rat chow consumption induced by NPY. nih.gov Microinjection of this compound (0.4 nmol) into the paraventricular nucleus of the hypothalamus (PVN) completely blocked the stimulatory effect of an NPY Y1 and Y3 receptor agonist, ([Leu31,Pro34]NPY) on food intake, but did not block the effect of a Y5 receptor agonist (hPYY3-36). nih.gov Higher doses of this compound (1.0 and 2.0 nmol) injected into the vicinity of the PVN reduced the consumption of sweetened mash. nih.gov These findings suggest the involvement of both NPY Y1 and Y5 receptors in the PVN in the regulation of food intake, with Y1 receptors potentially mediating the effect of endogenous NPY under certain conditions. nih.gov

In neonatal chickens, ICV administration of this compound inhibited the increase in food intake induced by kisspeptin (B8261505), suggesting that the effect of kisspeptin on food intake might be mediated by NPY1 receptors in this species. um.ac.ir

Studies in goldfish have also demonstrated the involvement of Y1-like receptors in feeding behavior. ICV administration of this compound decreased food intake in goldfish, and it blocked the food intake-stimulating actions of goldfish NPY. physiology.orgphysiology.org

Data Table: Effects of this compound on Food Intake in Rats nih.gov

| Treatment (ICV) | Food Type | Effect on Food Intake |

| This compound (10.0 nmol) | Regular Chow | No Effect |

| This compound (10.0 nmol) | Sweetened Mash | Reduced |

| This compound (10.0 nmol) | Fasting-Induced | Reduced |

| This compound (10.0 nmol) + NPY (1.0 nmol) | Regular Chow | Blocked NPY Effect |

| This compound (0.4 nmol into PVN) + [Leu31,Pro34]NPY (30 pmol into PVN) | Regular Chow | Blocked Agonist Effect |

| This compound (0.4 nmol into PVN) + hPYY3-36 (30 pmol into PVN) | Regular Chow | No Blockade of Agonist Effect |

| This compound (1.0 or 2.0 nmol into PVN vicinity) | Sweetened Mash | Reduced |

Studies on Energy Homeostasis

Neuropeptide Y is recognized for its involvement in the regulation of energy homeostasis, and this compound has been employed to explore the contribution of the Y1 receptor to this process. tocris.comresearchgate.netresearchgate.netispub.com

Investigations in Bone Biology Models

Research utilizing animal models has investigated the involvement of the NPY/Y1 receptor system in bone biology, with this compound serving as a tool to probe Y1 receptor-mediated effects.

Role in Bone Turnover Regulation

Studies in animal models suggest a role for the NPY/Y1R pathway in regulating bone turnover. The Y1 receptor is considered a potential local regulator of bone turnover. bone-abstracts.org Investigations have shown that the absence of Y1R in mice can lead to a high-bone mass phenotype, partly attributed to increased osteoblast activity. nih.gov Furthermore, antagonizing Y1Rs with selective antagonists like this compound has been shown to inhibit the formation of resorption pits by osteoclasts in vitro, suggesting a role for Y1R signaling in osteoclast function. nih.gov

Conversely, some in vivo studies using this compound have indicated a potential negative impact on bone healing. In fracture model rats, treatment with the Y1R antagonist this compound resulted in reduced volumes of callus bone and tissue, as well as decreased bone volume/total volume (BV/TV). wjgnet.comkarger.com This suggests that blocking Y1R might hinder the fracture healing process.

Potential as a Pharmacological Tool for Bone Regeneration Studies

This compound is recognized as a pharmacological tool in bone regeneration studies. bone-abstracts.orgresearchgate.net Its ability to act as a selective Y1R antagonist makes it valuable for investigating the specific contributions of this receptor to bone formation and repair processes. Studies characterizing the binding and cellular pathways of fluorescently labeled this compound within the bone cell microenvironment of mice have highlighted its potential in creating a localized Y1R-inhibited environment. bone-abstracts.org This approach could be further explored for developing local drug delivery strategies aimed at promoting bone regeneration. bone-abstracts.org

Research involving melatonin's effects on fracture healing in rats has also utilized this compound. These studies found that melatonin (B1676174) promoted osteoblastic differentiation of mesenchymal stem cells (MSCs) and enhanced fracture healing, effects that were suppressed by this compound treatment. karger.comresearchgate.net This indicates that melatonin's pro-healing effects in this context may be mediated, at least in part, through the NPY/Y1R signaling pathway. karger.comresearchgate.net

Renal Function and Disease Models

This compound has been used in animal models to investigate the role of the NPY/Y1R system in renal function and disease, particularly in the context of acute kidney injury. cmdm.twsemanticscholar.org

Effects on Acute Kidney Injury (AKI)

Studies in mouse models of cisplatin-induced AKI have explored the involvement of the NPY-Y1R pathway. Neuropeptide Y (NPY) has been found to have a protective role in AKI in animal models. ijbs.comnih.govresearchgate.net Mechanistically, NPY appears to protect the kidney from AKI by inactivating M1 macrophages via a Y1R-dependent mechanism. ijbs.comnih.govresearchgate.net

Treatment with the Y1R antagonist this compound has been shown to abolish the protective effect of NPY on cisplatin-induced AKI in mice. ijbs.comnih.govresearchgate.net this compound treatment reversed the beneficial effects of NPY on AKI, leading to increased tubular necrosis and elevated serum creatinine (B1669602) levels in a dose-dependent manner. ijbs.comnih.govresearchgate.net Further investigations revealed that this compound blocked NPY-induced Y1R expression and enhanced the activation of signaling pathways associated with inflammation and M1 macrophage activation in the AKI kidney. ijbs.comnih.gov These findings underscore the role of Y1R signaling, as modulated by NPY and blocked by this compound, in the pathogenesis of AKI in these models.

Other Physiological Systems

Beyond bone and kidney research, this compound has been applied in studies exploring the NPY system in other physiological contexts.

Research on Taste Bud Cell Physiology

This compound has been used in research investigating the physiological actions of neuropeptides, specifically NPY, in taste bud cells. Studies using isolated rat taste bud cells have explored the responses of these cells to NPY and the involvement of NPY receptors. pnas.org Approximately 40% of tested cells responded to NPY. pnas.org However, when cells were treated with the NPY-1 receptor antagonist this compound, only a small percentage of cells (around 7%) responded. pnas.org Similarly, the response to a Y1 receptor agonist was largely blocked by pretreatment with this compound. pnas.org These results strongly suggest that the responses of these taste bud cells to NPY are mediated by the NPY-1 receptor subtype. pnas.org

Potentiation of Alpha1-Adrenoceptor-Mediated Contraction

Studies in anesthetized rats have investigated the interaction between neuropeptide Y (NPY) and alpha1-adrenoceptor agonists, such as methoxamine, on vascular tone. Infusion of NPY has been shown to enhance the vasoconstrictive effects induced by methoxamine, affecting parameters such as mean arterial pressure, renovascular resistance, and mesenteric vascular resistance. This potentiation primarily involves a prolongation of the methoxamine-induced effects nih.gov.

The role of the NPY Y1 receptor in this potentiation has been examined using this compound. Infusion of this compound alone did not alter methoxamine-induced vasoconstriction. However, it effectively inhibited the potentiation caused by NPY nih.gov. This finding suggests that the NPY-induced potentiation of alpha1-adrenoceptor-mediated vasoconstriction in this in vivo model is mediated predominantly, if not exclusively, via the NPY Y1 receptor nih.gov.

Further research in rat femoral arteries demonstrated that exogenous NPY (10 nM) selectively potentiated phenylephrine-induced contraction, an alpha1-adrenoceptor-mediated response, without exerting a direct contractile effect itself. This potentiation was dose-dependent with increasing concentrations of NPY nih.gov. The selective NPY-induced potentiation of alpha1-adrenoceptor-mediated contraction in the femoral artery was blocked by the selective NPY-Y1 receptor antagonist, this compound (1 µM) nih.gov. This indicates that the potentiation observed in the rat femoral artery is mediated through the NPY-Y1 receptor nih.gov.

In Vivo Antagonism of Neuropeptide FF Effects

This compound has been shown to exhibit in vivo antagonistic effects on neuropeptide FF (NPFF) receptors nih.gov. NPFF is recognized as a modulator of endogenous opioid functions apexbt.com. Studies have investigated the effects of this compound on various pharmacological profiles induced by exogenous NPFF and neuropeptide VF (NPVF), another NPFF receptor agonist nih.gov.

In mice, intracerebroventricular (i.c.v.) administration of this compound (5 nmol) completely antagonized the hypothermic effects induced by i.c.v. administration of NPFF (30 nmol) and NPVF (30 nmol) apexbt.comnih.gov. Additionally, in the mouse tail-flick assay, this compound (5 nmol, i.c.v.) prevented the anti-morphine actions of NPFF (10 nmol, i.c.v.) apexbt.comnih.gov.

In urethane-anaesthetized rats, intravenous (i.v.) administration of both NPFF (200 nmol/kg) and NPVF (200 nmol/kg) increased mean arterial blood pressure. Pretreatment with this compound (500 nmol/kg, i.v.) significantly reduced these increases in mean arterial blood pressure apexbt.comnih.gov.

Structure Activity Relationships and Analog Development of Bibp 3226

Rational Design Based on NPY C-terminal Mimicry

The design of BIBP 3226 was based on the premise that the pharmacophoric groups crucial for interaction with the Y1 receptor are located within the C-terminal region of the endogenous peptide ligand, NPY. nih.govresearchgate.netresearchgate.net The C-terminal residues Arg33, Arg35, and Tyr36-NH2 of NPY are particularly important for binding to NPY receptors. uni-regensburg.defrontiersin.org this compound was designed as an argininamide-type mimic of this crucial C-terminal segment of NPY. nih.govuni-regensburg.denih.gov This approach aimed to create a smaller, non-peptide molecule that could replicate the key binding interactions of the much larger peptide ligand.

Modifications for Enhanced Y1 Receptor Affinity and Selectivity

This compound exhibits high affinity for the Y1 receptor, typically in the nanomolar range. nih.govresearchgate.netncats.ioportlandpress.com It has demonstrated selectivity over other NPY receptor subtypes, including Y2, Y3, Y4, and Y5, as well as a range of other receptors. nih.govresearchgate.net However, it also shows affinity for NPFF receptors. tocris.comresearchgate.netnih.gov

Structure-activity relationship studies on this compound and related compounds have explored various modifications to improve Y1 receptor affinity and selectivity. For instance, the (R)-arginine configuration in this compound is crucial for its Y1 receptor antagonistic activity, with the (S)-enantiomer showing significantly lower affinity. uni-regensburg.deuni-regensburg.de

Mutagenesis studies on the Y1 receptor have helped identify key residues involved in the binding of both NPY and this compound, suggesting an overlapping binding site. nih.govresearchgate.net While some mutations affected the binding of NPY but not this compound, others reduced the binding of both ligands. nih.gov For example, mutations at positions W163, F173, Q219, N283, F286, and D287 in the human Y1 receptor showed reduced binding for both NPY and this compound. nih.govresearchgate.net Conversely, a mutation at Y211A in the human Y1 receptor resulted in no affinity for this compound but retained wild-type affinity for NPY. nih.gov

Analogs with modifications to the N(G)-position of the guanidino group in this compound have been synthesized, leading to compounds with comparable or even increased Y1 receptor antagonistic activity. uni-regensburg.de

Development of Analogs with Altered Physicochemical Properties for Research Utility

While potent and selective in vitro, the utility of this compound in some in vivo research applications is limited by its physicochemical properties, particularly its ability to cross biological membranes like the blood-brain barrier (BBB). researchgate.netresearchgate.net Strategies have been employed to develop analogs with improved properties.

Strategies for Improved Central Nervous System Penetration

This compound has limited penetration of the blood-brain barrier after systemic administration, necessitating intracranial injection for central effects in research. researchgate.netresearchgate.net This limitation is partly attributed to the strongly basic guanidino group, which is highly charged at physiological pH. uni-regensburg.de

Strategies to improve CNS penetration of drugs, generally, include modifying the molecule to be smaller, more lipophilic, and less ionized, or utilizing transport mechanisms across the BBB. fondation-charcot.orgmdpi.com For this compound analogs, reducing basicity has been a key approach to enhance the proportion of uncharged species at physiological pH, thereby facilitating membrane passage. uni-regensburg.de

Synthesis of Derivatives with Reduced Basicity

The strongly basic guanidino group of this compound has a high pKa value (around 13), leading to significant positive charge at physiological pH. uni-regensburg.de The introduction of acyl substituents at the N(G)-position of the argininamide (B1665762) moiety in this compound has been shown to reduce the basicity of these derivatives by several orders of magnitude. uni-regensburg.de This reduction in basicity results in a considerable portion of the acylguanidine analogs being uncharged at physiological pH, which is expected to improve their ability to penetrate the CNS. uni-regensburg.de

Stereochemical Considerations in Analog Design

Stereochemistry plays a critical role in the activity and selectivity of this compound and its analogs. As mentioned earlier, the (R)-configuration at the chiral center derived from arginine is essential for high affinity Y1 receptor antagonism. uni-regensburg.deuni-regensburg.de The (S)-enantiomer, BIBP 3435, exhibits significantly lower affinity for the Y1 receptor. uni-regensburg.de

In the development of bivalent ligands based on this compound, stereochemical configurations (R,R-, R,S-, and S,S-) of the linked argininamide moieties have been investigated. nih.gov These studies have shown that R,R enantiomers are generally the most potent at the Y1 receptor, and stereochemical discrimination by different receptor subtypes, such as Y1 and Y4, can influence selectivity. nih.govnih.gov

Development of Bivalent Ligands for Receptor Dimerization Studies

Bivalent ligands, composed of two pharmacophores linked by a spacer, are valuable tools for investigating G protein-coupled receptor (GPCR) dimerization. nih.govresearchgate.net Based on the structure of the monovalent Y1 receptor antagonist this compound, bivalent ligands have been synthesized to probe the potential dimerization of Y1 receptors. nih.govnih.gov

These bivalent analogs link two units of the this compound structure via different spacers, often attached at the guanidine (B92328) or urea (B33335) moieties. nih.govacs.org The length and nature of the linker are critical factors influencing the binding affinity and potential to bridge two receptor protomers in a dimer. nih.govresearchgate.net

Studies with bivalent this compound analogs have provided insights into Y1 receptor interactions. While some bivalent ligands showed high affinity for the Y1 receptor, they often exhibited reduced selectivity compared to the monovalent parent compound, particularly against the Y4 receptor. nih.govnih.gov Interestingly, some dimeric argininamide derivatives initially designed as Y1R antagonists have also shown affinity for the Y4 receptor, and modifying the stereochemistry to the (S,S)-configuration has been explored to shift selectivity towards the Y4 receptor. uni-regensburg.denih.govcore.ac.uk The results from studies with bivalent this compound ligands have contributed to the ongoing investigation of Y1 receptor dimerization. researchgate.netnih.gov

Advanced Methodologies in Bibp 3226 Research

Radioligand Synthesis and Application in Receptor Binding Assays

The synthesis of radiolabeled BIBP 3226 has been instrumental in characterizing the distribution and affinity of the neuropeptide Y (NPY) Y1 receptor. A tritiated form of the antagonist, [³H]this compound, has been utilized to investigate the autoradiographic distribution of its binding sites within the rat brain. nih.gov These studies have allowed for a detailed visualization of Y1 receptor localization in various brain regions, including the superficial cortical laminae, anterior olfactory nucleus, claustrum, geniculate nuclei, and medial mamilliary nucleus. nih.gov

In receptor binding assays, this compound has demonstrated high affinity for the human NPY Y1 receptor, effectively displacing ¹²⁵I-labelled neuropeptide Y. nih.gov Such competitive binding experiments are crucial for determining the binding affinity (Ki) of the antagonist and confirming its selectivity for the Y1 receptor over other receptor subtypes. nih.gov These assays have shown that this compound possesses a nanomolar affinity for the Y1 receptor while exhibiting low affinity for Y2, Y4, and other receptors. nih.govresearchgate.net

| Radioligand | Application | Key Findings |

| [³H]this compound | Autoradiography | Revealed high-density Y1 receptor binding sites in specific rat brain regions. nih.gov |

| ¹²⁵I-labelled NPY | Competitive Binding Assays | Demonstrated high-affinity binding of this compound to the human NPY Y1 receptor. nih.gov |

Fluorescently Labeled Derivatives for Cellular Imaging

While direct fluorescent labeling of this compound is not extensively documented in the provided search results, the use of fluorescently labeled analogues of neuropeptide Y (NPY) provides a valuable methodology for visualizing NPY receptor subtypes, including the Y1 receptor targeted by this compound. nih.gov For instance, NPY and its subtype-selective analogues have been labeled with the cyanine dye Cy3. nih.gov These fluorescent probes, such as Cy3-NPY, have been successfully used to label cells that stably express Y1 receptors, enabling the study of receptor binding in a specific and reversible manner. nih.gov This approach offers a non-radioactive method to trace receptors in tissues and identify pharmacologically characterized subtypes. nih.gov The development of such fluorescent tools is crucial for cellular imaging studies, allowing for the real-time visualization of receptor trafficking and localization within living cells. ed.ac.uk

Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification

A highly sensitive and specific method for the quantification of this compound in biological samples has been developed using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). ipp.ptnih.govproquest.com This technique allows for the precise measurement of this compound concentrations in cellular extracts and supernatant culture media, even at picogram levels. researchgate.netnih.govsigmaaldrich.com

The methodology typically involves reversed-phase chromatography using a Kinetex® core-shell C8 column with an isocratic elution of acetonitrile and water containing formic acid. researchgate.netnih.gov Detection is achieved using a mass spectrometer operating in positive ionization mode, with data acquired in multiple reaction monitoring (MRM) mode for enhanced specificity. ipp.pt This method has demonstrated linearity over a concentration range of 0.25 to 30 ng/mL, with low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov For instance, in cell extracts, LOD and LOQ values as low as 0.1 and 0.3 pg have been reported, respectively. nih.gov This analytical technique has been successfully applied in cellular internalization assays to compare the amount of this compound in different cell types, such as breast cancer cells and bone marrow cells, providing an indirect measure of NPY Y1 receptor expression. researchgate.netnih.gov

| Parameter | Value/Description |

| Analytical Technique | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) |

| Column | Reversed-phase Kinetex® core-shell C8 researchgate.netnih.gov |

| Elution Mode | Isocratic researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% (v/v) formic acid researchgate.netnih.gov |

| Detection Mode | Positive ionization with Multiple Reaction Monitoring (MRM) ipp.pt |

| Linear Range | 0.25 to 30 ng/mL researchgate.netnih.gov |

| Limit of Detection (LOD) in cell extracts | 0.1 pg nih.gov |

| Limit of Quantification (LOQ) in cell extracts | 0.3 pg nih.gov |

Flow Cytometry for Receptor Binding and Cell Type Analysis

Flow cytometry, in conjunction with fluorescently labeled ligands, is a powerful tool for analyzing receptor binding at the single-cell level and for identifying specific cell populations expressing the target receptor. Although direct application of fluorescently labeled this compound in flow cytometry is not detailed in the search results, the use of fluorescently labeled NPY analogues serves as a relevant methodological example. nih.gov These fluorescent probes can be used to label cell populations expressing NPY receptors. Subsequent analysis by flow cytometry can then quantify the percentage of receptor-positive cells and the intensity of fluorescence, which correlates with receptor density. This technique is particularly useful for heterogeneous cell populations, allowing for the characterization of Y1 receptor expression on specific cell types within a mixed sample.

Patch-Clamp Electrophysiology for Neuronal Activity

Patch-clamp electrophysiology is a critical technique for investigating the direct effects of this compound on the electrical activity of individual neurons. linnarssonlab.orgelifesciences.orgacnp.org This method allows for the recording of ion channel currents and changes in membrane potential in real-time. By applying this compound to a neuron while recording its electrical activity, researchers can determine how blockade of the Y1 receptor alters neuronal excitability and synaptic transmission. For instance, patch-clamp studies can reveal whether this compound modulates specific ion channels or alters the response of a neuron to the application of NPY. This technique provides a high-resolution view of the functional consequences of Y1 receptor antagonism at the cellular level. Combining patch-clamp recordings with other techniques, such as single-cell RNA sequencing (Patch-seq), can further elucidate the relationship between the electrophysiological properties of a neuron, its gene expression profile (including Y1 receptor expression), and its response to this compound. linnarssonlab.orgelifesciences.org

Theoretical Implications and Future Research Directions

Elucidation of NPY Y1 Receptor Physiological Roles and Pathophysiological Involvement

BIBP 3226 has been instrumental in clarifying the diverse roles of the NPY Y1 receptor in various physiological processes and its involvement in pathological conditions.

Cardiovascular Regulation: Research utilizing this compound has solidified the role of the NPY Y1 receptor in cardiovascular regulation. While antagonism of Y1 receptors with this compound has little effect on basal blood pressure, it has been shown to attenuate stress-induced hypertension. nih.gov This suggests that NPY's significant release during intense sympathetic nervous system activation acts through Y1 receptors to mediate its pressor effects. nih.gov Furthermore, studies in pigs have demonstrated that this compound dose-dependently antagonizes vascular responses to both externally administered and endogenously released NPY in the kidney and hind limbs. nih.gov In conscious spontaneously hypertensive rats, this compound was found to attenuate tachycardia evoked by stress. nih.gov These findings underscore the critical role of the NPY Y1 receptor in mediating the cardiovascular consequences of sympathetic hyperactivity.